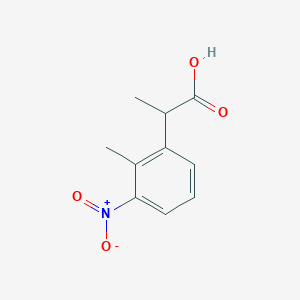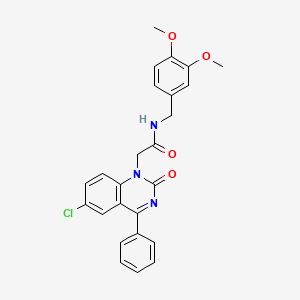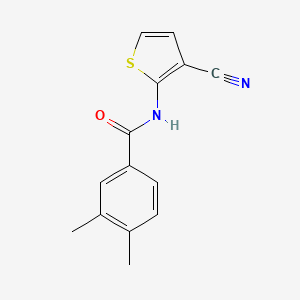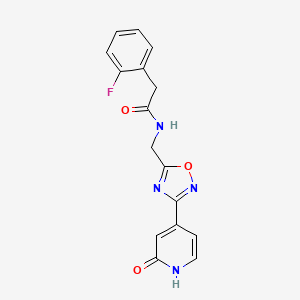![molecular formula C26H29FN6O3 B2687628 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide CAS No. 951594-23-3](/img/no-structure.png)
3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrazole ring, and a benzoyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The indole and pyrazole rings are likely to contribute to the rigidity of the molecule, while the benzoyl group could add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of fluorinated pyrazoles, including derivatives similar to the specified compound, involves strategic methodologies to introduce fluorine atoms into the pyrazole ring. This process often leverages fluorinating agents to achieve the desired fluorinated products, which are of considerable interest as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).
Biological Activities and Applications
Cytotoxicity Studies
Several studies have been conducted on the synthesis of novel pyrazole derivatives and their cytotoxic activity against various cancer cell lines. For instance, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells revealed potential cytotoxic effects, suggesting their applicability in anticancer research (Hassan, Hafez, & Osman, 2014). Additionally, similar compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, further highlighting the therapeutic potential of these derivatives in oncology (Hassan et al., 2015).
Antimicrobial and Anticancer Evaluations
The antimicrobial activities of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microorganisms have also been explored, offering insights into the potential use of these compounds in treating microbial infections (Bayrak et al., 2009). Furthermore, novel pyrazole–indole hybrids have been designed, synthesized, and evaluated for their anticancer activities, with some derivatives showing promising results against human liver carcinoma cell lines, underscoring the utility of these compounds in the development of new anticancer therapies (Hassan et al., 2021).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide' involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde to form an intermediate, which is then reacted with 4-fluorobenzoyl chloride to form the final product.", "Starting Materials": [ "5-methyl-1H-indole-2-carboxylic acid", "1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde", "4-fluorobenzoyl chloride", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 5-methyl-1H-indole-2-carboxylic acid is reacted with N,N-dimethylformamide and triethylamine to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde in the presence of diisopropylethylamine to form an intermediate.", "Step 3: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of N,N-dimethylformamide and triethylamine to form the final product.", "Step 4: The final product is purified by column chromatography using ethyl acetate and water as eluents." ] } | |
Número CAS |
951594-23-3 |
Fórmula molecular |
C26H29FN6O3 |
Peso molecular |
492.555 |
Nombre IUPAC |
N-[4-(diethylamino)-2-methylphenyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C26H29FN6O3/c1-5-31(6-2)20-11-12-21(17(3)13-20)28-23(34)16-32-22-15-30(4)29-24(22)25(35)33(26(32)36)14-18-7-9-19(27)10-8-18/h7-13,15H,5-6,14,16H2,1-4H3,(H,28,34) |
Clave InChI |
MFZVQJWTROTXIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2687545.png)
![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2687549.png)



![2-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2687557.png)

![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687563.png)


